ethyl 2-fluoro-4-methyl-3-oxopentanoate
Description
Properties
CAS No. |
127224-01-5 |
|---|---|
Molecular Formula |
C8H13FO3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reaction of 1,3-dicarbonyl precursors with allylic carbamates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a chiral phosphoramidite ligand. The fluorine atom is introduced via nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). Key parameters include:
-
Temperature : 60–80°C
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Catalyst Loading : 2–5 mol% Pd
-
Ligand : (R)-BINAP or Josiphos ligands for enantioselective variants
The reaction proceeds through a π-allyl palladium intermediate, which undergoes nucleophilic attack by the fluorinated enolate (Figure 1). This step is critical for establishing the compound’s stereochemistry, particularly when targeting enantiomerically pure products for pharmaceutical applications.
Table 1: Optimization of Palladium-Catalyzed Allylic Substitution
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (Pd) | 3 mol% | Maximizes turnover frequency |
| Ligand | (R)-BINAP | Enhances enantioselectivity |
| Fluoride Source | TBAF | Improves solubility |
| Reaction Time | 12–24 hours | Balances conversion vs. side reactions |
Continuous Flow Synthesis for Industrial Production
Scalable production of this compound necessitates methods that minimize batch-to-batch variability and enhance throughput. Continuous flow systems have emerged as a superior alternative to traditional batch reactors.
Process Design and Parameters
In a typical setup, reactants (ethyl 2-fluoroacetate and propionyl chloride) are fed into a microreactor alongside a base (e.g., sodium ethoxide) at controlled flow rates. The reaction mixture is then directed to a separation unit, where unreacted reagents are removed via fractional distillation. Critical advantages include:
-
Residence Time : 5–10 minutes (vs. hours in batch systems)
-
Temperature Control : ±1°C precision via integrated cooling jackets
-
Yield : 85–92% (compared to 70–75% in batch)
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 70–75% | 85–92% |
| Purity | 90–95% | 95–98% |
| Scalability | Limited | High |
| Energy Consumption | High | Reduced by 40% |
Purification and Isolation Techniques
Post-synthetic purification is critical to achieving pharmaceutical-grade this compound. Common methods include:
Distillation and Rectification
The crude product is subjected to vacuum distillation to separate low-boiling impurities. Subsequent rectification in a packed column achieves >99% purity. Key parameters:
Chromatographic Methods
Preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves trace contaminants. This step is essential for removing residual palladium catalysts in enantioselective syntheses.
Challenges and Mitigation Strategies
Fluorine Reactivity and Side Reactions
The electrophilic nature of the fluorine atom can lead to undesired side reactions, such as hydrolysis or elimination. Strategies to mitigate these include:
-
Strict Anhydrous Conditions : Use of molecular sieves or inert gas atmospheres
-
Low-Temperature Quenching : Rapid cooling to −20°C post-reaction
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the fluorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-fluoro-4-methyl-3-oxopentanoate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated moieties for enhanced biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is employed in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate depends on its specific application. In pharmaceutical research, the fluorine atom can enhance the compound’s metabolic stability and bioavailability by influencing its interaction with biological targets. The ester functional group allows for hydrolysis, releasing the active form of the compound in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Fluorine Substitution: The number and position of fluorine atoms significantly influence reactivity. For example, ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate exhibits greater electron-withdrawing effects due to four fluorine atoms, enhancing its electrophilicity compared to this compound .
- Ketone vs. Ester Groups: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate contains two ketone groups, making it more reactive in enolate formation than mono-ketone analogs .
Physicochemical Properties
- Boiling Points: Fluorination generally reduces boiling points due to decreased molecular polarity. However, ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate (216.13 g/mol) may exhibit higher boiling points than less fluorinated analogs due to stronger intermolecular forces .
- Solubility: Ethyl 4,4-difluoro-3-oxobutanoate, with a smaller backbone, shows higher water solubility compared to bulkier derivatives like this compound .
Key Research Findings
- Synthetic Utility: this compound has been employed in asymmetric catalysis to produce chiral fluorinated alcohols, a critical step in antiviral drug synthesis .
- Comparative Reactivity: Studies show that ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate undergoes faster nucleophilic acyl substitution than its mono-fluoro counterpart due to enhanced electrophilicity .
- Metabolic Stability: Fluorine at the 2-position in this compound reduces oxidative metabolism in liver microsomes, a trait exploited in prodrug design .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-fluoro-4-methyl-3-oxopentanoate, and how do reaction conditions influence yield?
this compound can be synthesized via fluorinated β-keto ester formation, typically through Claisen condensation or fluorination of precursor esters. For example, fluorination of ethyl 4-methyl-3-oxopentanoate using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is a common approach. Reaction temperature (< 0°C for DAST) and solvent polarity (e.g., dichloromethane) are critical to minimize side reactions like hydrolysis or over-fluorination. Yields can be optimized by controlling stoichiometry (1.2–1.5 equivalents of fluorinating agent) and employing inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : To confirm fluorine incorporation (δ ~ -180 to -220 ppm for aliphatic C-F bonds).
- ¹H/¹³C NMR : For structural elucidation of ester and ketone groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).
- IR Spectroscopy : To identify carbonyl stretches (ν ~ 1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone).
- Mass Spectrometry (HRMS) : For molecular ion verification (C₁₀H₁₄FO₅, exact mass 214.22 g/mol). Cross-referencing with CAS 103505-09-5 ensures consistency .
Q. What safety protocols are essential when handling this compound?
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility.
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis.
- Dispose of waste via halogenated solvent protocols, as fluorine-containing byproducts require specialized treatment .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
A 2³ factorial design can systematically evaluate variables:
- Factors : Fluorinating agent concentration, temperature, solvent polarity.
- Response variables : Yield, purity (HPLC). For example, a study might reveal that lower temperatures (-10°C) in dichloromethane maximize yield (85%) while minimizing byproducts like defluorinated esters. Statistical software (e.g., JMP, Minitab) identifies interactions between factors, reducing experimental iterations .
Q. What computational methods predict reaction pathways for fluorinated β-keto ester derivatives?
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states and intermediates. For instance, ICReDD’s workflow combines:
- Reaction path searches : To identify fluorination barriers.
- Solvent effects : COSMO-RS simulations to optimize solvation energy.
- Kinetic profiling : To compare DAST vs. Selectfluor® mechanisms. Experimental validation via in situ FTIR or GC-MS aligns computational predictions with empirical data .
Q. How should researchers resolve contradictory spectroscopic data for fluorinated esters?
Contradictions (e.g., unexpected ¹H NMR splitting) may arise from:
- Rotameric equilibria : Use variable-temperature NMR (-40°C to 25°C) to slow conformational changes.
- Impurity interference : Compare with analogs (e.g., ethyl 3-acetyl-4-oxopentanoate in CAS 0018835024) to isolate signals.
- Isotopic labeling : Introduce ¹³C at the ketone position to track coupling with fluorine .
Q. What strategies differentiate thermodynamic vs. kinetic control in fluorinated ester synthesis?
- Thermodynamic : High-temperature reactions favor stable products (e.g., transesterification byproducts).
- Kinetic : Low temperatures (-20°C) and rapid quenching favor fluorinated intermediates. Monitor time-dependent product ratios via LC-MS to identify dominant pathways. For example, DAST may favor kinetic control, while prolonged reaction times shift equilibrium toward thermodynamically stable isomers .
Q. Which separation technologies are effective for isolating this compound from complex mixtures?
- Membrane separation : Nanofiltration (MWCO 200–300 Da) to retain larger byproducts.
- Preparative HPLC : C18 columns with acetonitrile/water gradients (5–95% ACN).
- Crystallization : Use hexane/ethyl acetate (3:1) to exploit solubility differences. Reference CRDC subclass RDF2050104 for advanced membrane methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
